1,4,8,12-Tetraazacyclopentadecane

描述

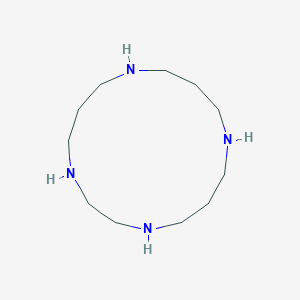

Structure

3D Structure

属性

IUPAC Name |

1,4,8,12-tetrazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFDRRWNPNXBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNCCNCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332909 | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15439-16-4 | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that serves as a versatile chelating ligand in coordination chemistry. Its fifteen-membered ring containing four nitrogen donor atoms allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and coordination chemistry of this compound. While specific thermodynamic stability constants and a detailed, publicly available synthesis protocol are not extensively documented in the literature, this guide presents data for structurally related and well-studied tetraaza macrocycles to provide a comparative framework. Furthermore, it outlines generalized experimental protocols for synthesis, characterization, and the determination of metal complex stability. Potential applications in catalysis and drug delivery are also discussed, supported by illustrative diagrams of experimental workflows and hypothetical signaling pathways.

Structure and Physicochemical Properties

This compound, often abbreviated as[1]aneN4, is a cyclic organic compound with the molecular formula C₁₁H₂₆N₄.[2] The structure consists of a fifteen-membered ring with four secondary amine groups separated by ethylene and propylene bridges. This arrangement of nitrogen atoms allows the macrocycle to act as a tetradentate ligand, capable of coordinating to a single metal ion.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₆N₄ | [2] |

| Molecular Weight | 214.35 g/mol | [2] |

| CAS Number | 15439-16-4 | [2] |

| Appearance | White to off-white or light yellow powder/crystal | [2][3] |

| Melting Point | 96-102 °C | [2] |

| Purity | >97% | [3] |

| SMILES String | C1CNCCCNCCNCCCNC1 | [2] |

| InChI Key | KUFDRRWNPNXBRF-UHFFFAOYSA-N | [2] |

Coordination Chemistry and Thermodynamic Stability

The primary utility of this compound lies in its ability to form stable complexes with a wide range of metal ions. The four nitrogen donor atoms create a cavity that can encapsulate a metal ion, leading to the formation of thermodynamically stable chelates. This property is crucial for its applications in areas such as catalysis, environmental remediation, and drug delivery.[4]

Table 2: Protonation Constants and Stability Constants (log K) of Metal Complexes with Related Tetraaza Macrocycles

| Ligand | pKa1 | pKa2 | pKa3 | pKa4 | log K (Cu²⁺) | log K (Zn²⁺) | log K (Ni²⁺) | log K (La³⁺) | log K (Sm³⁺) |

| Cyclam | 11.55 | 10.25 | 1.6 | <1 | 27.2 | 15.5 | 22.2 | - | - |

| DOTA | 11.23 | 9.75 | 4.38 | 4.24 | 22.6 | 21.0 | 20.2 | 23.9 | 23.36 |

Note: Data for Cyclam and DOTA are compiled from various sources for illustrative purposes and specific experimental conditions may vary.

Experimental Protocols

Synthesis of this compound (General Approach)

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of tetraaza macrocycles involves the high-dilution condensation reaction of a diamine and a dihaloalkane or a template synthesis around a metal ion. A plausible, though unverified, retro-synthetic analysis suggests the reaction of a bis(secondary amine) with a dihaloalkane. A more common and often higher-yielding approach is the Richman-Atkins synthesis, which involves the reaction of a bis(sulfonamide) with a dihaloalkane, followed by deprotection. A generalized workflow for a template synthesis is presented below.

Caption: Generalized workflow for the template synthesis of a tetraaza macrocycle.

Characterization of this compound

The characterization of the synthesized macrocycle is crucial to confirm its identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the non-equivalent methylene protons of the ethylene and propylene bridges, as well as signals for the N-H protons.

-

¹³C NMR: The carbon NMR spectrum would display a set of signals corresponding to the unique carbon atoms in the macrocyclic ring. The number of signals will depend on the symmetry of the molecule in the chosen solvent.

-

Note: While specific spectral data is not publicly available without a subscription, ¹H and ¹³C NMR spectra for this compound can be accessed through chemical databases such as SpectraBase.[5]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the methylene groups will be observed around 2850-2960 cm⁻¹. The absence of carbonyl (C=O) or imine (C=N) stretches would confirm the complete reduction in a template synthesis.

-

Note: An FTIR spectrum for this compound is available for viewing on SpectraBase.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry can be used to determine the molecular weight of the compound, confirming the expected molecular formula.

Determination of Metal Complex Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method to determine the protonation constants of a ligand and the stability constants of its metal complexes. The general procedure is as follows:

-

Preparation of Solutions: Prepare solutions of the ligand, a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), a background electrolyte (to maintain constant ionic strength, e.g., KNO₃), and the metal salt of interest.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate a solution containing the ligand and the strong acid with the standardized base in the absence and presence of the metal ion. Record the pH (or mV) as a function of the volume of base added.

-

Data Analysis: The titration data is used to calculate the protonation constants (Kₐ) of the ligand and the stepwise or overall stability constants (β) of the metal-ligand complexes using specialized software that employs non-linear least-squares fitting algorithms.

Caption: Experimental workflow for determining stability constants via potentiometric titration.

Potential Applications and Signaling Pathways

The ability of this compound and its metal complexes to participate in various chemical and biological processes makes them attractive for several applications.

Catalysis

Metal complexes of tetraaza macrocycles are known to be effective catalysts for a variety of organic transformations. The macrocyclic ligand can stabilize the metal ion in different oxidation states and provide a specific coordination environment that can facilitate catalytic cycles. A hypothetical application could be in oxidation or reduction reactions where the metal complex acts as a redox catalyst.

Drug Development and Delivery

In drug development, tetraaza macrocycles can be used to create metal-based therapeutics. For instance, complexes of certain metals have shown promise as anti-cancer or anti-microbial agents. The macrocycle can be functionalized to improve solubility, cell permeability, and target specificity.

Furthermore, these macrocycles can act as drug delivery vehicles. The cavity of the macrocycle or the periphery can be used to encapsulate or attach drug molecules, protecting them from degradation and facilitating their transport to the target site. A hypothetical signaling pathway where a metal complex of this compound could be involved is in the targeted delivery of a cytotoxic agent to a cancer cell, potentially by recognizing a specific cell surface receptor and then releasing the drug intracellularly, leading to apoptosis.

Caption: Hypothetical signaling pathway for a targeted drug delivery system using a[1]aneN4-metal complex.

Conclusion

This compound is a fundamentally important macrocyclic ligand with significant potential in various fields of research and development. While a comprehensive database of its quantitative properties, such as metal complex stability constants, remains to be fully established in publicly accessible literature, the principles of its coordination chemistry can be inferred from related, well-characterized macrocycles. The generalized experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the properties of this versatile molecule and its metal complexes. Future work should focus on the systematic determination of its thermodynamic properties and the exploration of its utility in specific catalytic and biomedical applications.

References

An In-depth Technical Guide to the Synthesis of 1,4,8,12-Tetraazacyclopentadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4,8,12-tetraazacyclopentadecane, a valuable macrocyclic polyamine in coordination chemistry and drug development. This document details the prevalent synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the effective preparation of this important compound.

Introduction

This compound is a cyclic polyamine that readily forms stable complexes with a variety of metal ions. This property makes it a crucial ligand in the development of metal-based therapeutics, diagnostic agents, and catalysts. The synthesis of this macrocycle is a key step in accessing these advanced applications. The most established and widely cited method for the synthesis of this compound is a variation of the Richman-Atkins procedure. This approach involves the initial protection of the amine functionalities of a linear polyamine with tosyl groups, followed by a cyclization reaction with a suitable dielectrophile, and a final deprotection step to yield the desired macrocycle.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available linear polyamine, N,N'-bis(3-aminopropyl)ethylenediamine.

Step 1: Synthesis of 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane

The first step involves the tosylation of N,N'-bis(3-aminopropyl)ethylenediamine, followed by a cyclization reaction.

Step 2: Deprotection to Yield this compound

The final step is the removal of the tosyl protecting groups to afford the free macrocycle.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the work of Luk'yanenko, Basok, and Filonova, as published in the Journal of Organic Chemistry USSR in 1988.

Protocol 1: Synthesis of 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane

This procedure details the formation of the tosylated macrocyclic precursor. The reaction is carried out in a biphasic system using a phase transfer catalyst.

Materials:

-

N,N'-bis(3-aminopropyl)ethylenediamine

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium iodide

-

Toluene

-

Water

Procedure:

-

A solution of N,N'-bis(3-aminopropyl)ethylenediamine and sodium hydroxide in water is prepared.

-

A solution of tosyl chloride in toluene is prepared separately.

-

The two solutions are combined, and tetrabutylammonium iodide is added as a phase transfer catalyst.

-

The biphasic mixture is stirred vigorously at a controlled temperature for 13 hours.

-

After the reaction is complete, the organic layer is separated, washed, and dried.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane is purified by recrystallization.

Protocol 2: Synthesis of this compound (Detosylation)

This protocol describes the removal of the tosyl protecting groups to yield the final macrocycle.

Materials:

-

1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

The purified 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane is added to concentrated sulfuric acid.

-

The mixture is heated at a controlled temperature for 39 hours.

-

After cooling, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH) while cooling.

-

The aqueous solution is extracted multiple times with an organic solvent (e.g., chloroform).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is evaporated under reduced pressure to give the crude this compound.

-

The final product is purified by vacuum distillation or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Step | Reactants | Product | Solvent System | Reaction Time | Yield | Melting Point (°C) |

| 1. Cyclization | N,N'-bis(3-aminopropyl)ethylenediamine, Tosyl chloride | 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane | Toluene/Water | 13 hours | - | - |

| 2. Deprotection | 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane, Sulfuric acid | This compound | - | 39 hours | 60% | 98-102 |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

An In-depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane (CAS 15439-16-4)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

1,4,8,12-Tetraazacyclopentadecane, identified by CAS number 15439-16-4, is a macrocyclic polyamine. It is structurally analogous to a nitrogen crown-ether and is recognized for its significant role as a chelating agent. This property stems from its ability to form stable complexes with a variety of metal ions, making it a compound of interest in coordination chemistry, catalysis, and the development of novel drug delivery systems.[1][2] Its applications extend to environmental remediation, where it can be used to capture heavy metals, and in the creation of advanced materials such as metal-organic frameworks.

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a concise overview of its key characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Cyclal | |

| CAS Number | 15439-16-4 | |

| Molecular Formula | C₁₁H₂₆N₄ | [3] |

| Molecular Weight | 214.35 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 96-102 °C | [3] |

| SMILES | C1CNCCCNCCNCCCNC1 | [3] |

| InChI Key | KUFDRRWNPNXBRF-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified with the hazard code Xi, indicating it is an irritant. Precautionary statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[3] It should be stored under an inert gas atmosphere.

Synthesis and Experimental Protocols

General Experimental Protocol for Metal Complexation Studies

The primary application of this compound is in the formation of metal complexes. A general protocol for the synthesis and characterization of a metal complex with this ligand is outlined below.

Objective: To synthesize and characterize a metal complex of this compound.

Materials:

-

This compound

-

A metal salt (e.g., NiCl₂, Cu(ClO₄)₂)

-

Methanol (or another suitable solvent)

-

Deionized water

Procedure:

-

Ligand Solution Preparation: Dissolve a specific molar amount of this compound in methanol.

-

Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of the chosen metal salt in methanol or a methanol/water mixture.

-

Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The reaction mixture may be heated to reflux for several hours to ensure complete complexation.

-

Crystallization: Allow the reaction mixture to cool to room temperature. Slow evaporation of the solvent, or the addition of a less polar co-solvent, can induce crystallization of the metal complex.

-

Isolation and Purification: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization: Characterize the synthesized complex using techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to confirm the structure in solution, and UV-Vis spectroscopy to study the electronic properties of the metal center.

Coordination Chemistry and Quantitative Data

This compound is a versatile ligand that forms stable complexes with a range of transition metal ions. The stability and kinetics of these complexation reactions are crucial for their application. While comprehensive quantitative data specifically for this compound is not available in the provided search results, data for structurally similar tetraaza macrocycles, such as cyclam (1,4,8,11-tetraazacyclotetradecane), provide valuable insights into the expected behavior.

The stability of metal complexes with tetraaza macrocycles is typically high due to the chelate and macrocyclic effects. The determination of stability constants is often performed using potentiometric titration.

Representative Stability Constants for a Related Macrocycle

The following table presents stability constants for metal complexes with a related tetraaza macrocycle, which can serve as an estimate for the behavior of this compound.

| Metal Ion | Log K₁ | Reference |

| Cu²⁺ | ~20-28 | [4] |

| Ni²⁺ | ~16-22 | |

| Zn²⁺ | ~15-17 | |

| Co²⁺ | ~13-16 |

Note: These values are for illustrative purposes and represent the general range for similar 14-membered tetraaza macrocycles. Actual values for this compound may vary.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain that directly links this compound to any defined biological signaling pathways. Its biological relevance is primarily understood through its application as a chelating agent in drug delivery systems and as a ligand in the development of imaging agents, such as MRI contrast agents. In these roles, the macrocycle itself is not the primary bioactive component but rather the carrier for a therapeutic or diagnostic agent.

Mandatory Visualizations

Experimental Workflow for Metal Complex Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex with this compound.

Logical Relationship of Chelation

The diagram below illustrates the logical relationship of the chelation process where the macrocycle encapsulates a metal ion.

References

- 1. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]

- 2. Crystal structure of trans-diaqua(1,4,8,11-tetraazaundecane)nickel(II) bis(pyridine-2,6-dicarboxylato)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4,8,12-四氮杂环十五烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Properties of Tetraazamacrocyclic Ligands

For Researchers, Scientists, and Drug Development Professionals

Tetraazamacrocyclic ligands are a class of cyclic compounds containing four nitrogen donor atoms that have garnered significant interest across various scientific disciplines. Their ability to form highly stable and kinetically inert complexes with a wide range of metal ions makes them invaluable tools in fields ranging from medicine to catalysis. This guide provides a comprehensive overview of the core properties of these ligands, with a focus on their synthesis, coordination chemistry, and applications, particularly in drug development.

Core Properties and Coordination Chemistry

Tetraazamacrocycles, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), are pre-organized structures that exhibit a high affinity for metal ions.[1] This pre-organization minimizes the entropic penalty upon complexation, leading to the formation of thermodynamically stable and kinetically inert metal complexes, a phenomenon known as the macrocyclic effect.[2][3] The properties of the resulting metal complexes can be fine-tuned by modifying the macrocyclic ring size, the type of substituents on the ligand, and the degree of ligand unsaturation.[4]

The coordination geometry of the metal ion within the macrocycle is influenced by the ring size and the nature of the metal itself. For instance, the smaller 12-membered ring of cyclen is well-suited for smaller metal ions, while the larger 14-membered ring of cyclam can accommodate larger cations.[5] The resulting complexes can adopt various geometries, including square planar, octahedral, and distorted octahedral, depending on the coordination of additional axial ligands.[4][6]

Thermodynamic Stability

The thermodynamic stability of metal complexes with tetraazamacrocyclic ligands is a key determinant of their utility. High stability constants (log K) indicate a strong metal-ligand interaction and are crucial for applications where the metal ion must remain tightly bound, such as in MRI contrast agents or radiopharmaceuticals, to prevent the release of potentially toxic free metal ions in vivo.[6][7]

Table 1: Stability Constants (log K) of Selected Tetraazamacrocyclic Ligand Complexes [8][9][10][11]

| Ligand | Metal Ion | log K | Temperature (°C) | Ionic Strength (M) |

| DOTA | Sm(III) | 23.36 | 25 | - |

| DOTA | Dy(III) | 23.93 | 25 | - |

| DOTA | Yb(III) | 23.39 | 25 | - |

| DOTA | Lu(III) | 23.06 | 25 | - |

| Cyclam | Cu(II) | 27.2 | 25 | 0.20 |

| H₂te1P | Cu(II) | 27.34 | - | - |

| H₂te1P | Zn(II) | 21.03 | - | - |

DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid H₂te1P: [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid

Kinetic Inertness

Beyond thermodynamic stability, the kinetic inertness of these complexes is equally important. This property refers to the slow rate at which the metal ion dissociates from the ligand. Cross-bridged tetraazamacrocycles, such as the ethylene "cross-bridged" cyclam (CB-cyclam) derivatives, exhibit exceptionally high kinetic stability with Cu(II), making them less susceptible to transchelation by endogenous ligands in biological systems.[7]

Table 2: Kinetic Data for the Formation of Lanthanide-DOTA Complexes [9]

| Lanthanide Ion | Second-Order Association Rate Constant (mM⁻¹min⁻¹) at pH 4.2 |

| Sm(III) | 1.44 x 10⁻² |

| Dy(III) | 5.20 x 10⁻² |

| Yb(III) | 4.56 x 10⁻² |

| Lu(III) | 4.54 x 10⁻² |

Synthesis of Tetraazamacrocyclic Ligands

Several synthetic methodologies have been developed for the preparation of tetraazamacrocyclic ligands. The choice of method often depends on the desired macrocycle, the scale of the synthesis, and the availability of starting materials.

Richman-Atkins Synthesis

One of the most widely used methods is the Richman-Atkins procedure, which involves a multi-step protection-deprotection strategy.[12][13] This method typically utilizes tosyl protecting groups on the amine nitrogens and sulfonate esters as leaving groups in a cyclization reaction. While effective and capable of producing high yields, it requires stringent conditions for the final deprotection step, often involving strong acids like 97% H₂SO₄.[12]

Weisman and Reed Synthesis

An alternative approach developed by Weisman and Reed offers a more straightforward, two-step synthesis of cyclen from triethylenetetraamine and dithiooxamide.[12][13] A key step in this procedure is the double reductive ring expansion of a tricyclic bis-amidine intermediate using Diisobutylaluminium hydride (DIBALH).[12] This method is advantageous due to its simplicity and high purity of the final product, though it may involve more expensive reagents.[12]

Template Synthesis

Template synthesis is another powerful technique where a metal ion is used to organize the precursor molecules into the correct orientation for cyclization.[4][14] The metal ion acts as a template, around which the macrocyclic ligand is formed. This method can be highly efficient and stereospecific, often leading to high yields of the desired metal-macrocycle complex.[14]

Experimental Workflow: General Template Synthesis of a Tetraazamacrocyclic Complex

References

- 1. researchgate.net [researchgate.net]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 4. Synthesis of Co(II) and Ni(II) Asymmetric Tetraazamacrocyclic Complexes and Their Electrochemical and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and equilibrium studies on copper(II) complexes of a 9-membered macrocyclic triamine, 1,4,7-triazacyclononane, and a 14-membered macrocyclic tetra-amine, 1,4,8,11-tetra-azacyclotetradecane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane: Properties, Synthesis, and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,8,12-tetraazacyclopentadecane, a versatile macrocyclic compound with significant potential in coordination chemistry and biomedical research. This document details its fundamental properties, outlines a general synthetic approach, and explores its application as a fluorescent probe for investigating cellular pathways, specifically the endosomal/autophagic pathway.

Core Properties of this compound

This compound is a cyclic polyamine with a 15-membered ring containing four nitrogen atoms. Its structure allows it to act as a potent chelating agent, forming stable complexes with a variety of metal ions. This property is central to its utility in diverse research and development areas.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₆N₄ | [2] |

| Molecular Weight | 214.35 g/mol | [2][3] |

| CAS Number | 15439-16-4 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 96-102 °C | [3] |

Synthesis of Tetraazamacrocycles: A General Experimental Approach

-

Bis-amidation: This initial step involves the reaction of a diamine with a dicarboxylic acid derivative (e.g., a diester or diacyl halide) to form a bis-amide. For the synthesis of a 15-membered ring, the choice of diamine and dicarboxylic acid derivative would be crucial to achieve the desired ring size.

-

Cyclization: The bis-amide is then subjected to a high-dilution cyclization reaction to favor the intramolecular reaction over intermolecular polymerization. This is a critical step in forming the macrocyclic ring.

-

Reduction: The resulting cyclic bis-amide (a dioxotetraazamacrocycle) is then reduced to yield the final tetraazamacrocycle. A common reducing agent for this step is Red-Al®.[4]

General Workflow for Tetraazamacrocycle Synthesis

Caption: A generalized workflow for the synthesis of tetraazamacrocycles.

Application in Cellular Imaging: Probing the Endosomal/Autophagic Pathway

Recent research has highlighted the potential of tetraazamacrocycle derivatives as fluorescent probes for studying dynamic cellular processes. While direct studies on this compound are limited, a derivative of the closely related 1,4,7,10-tetraazacyclododecane (cyclen) has been successfully used as a fluorescent probe to investigate the endosomal/autophagic pathway. This suggests that with appropriate functionalization, this compound could also be developed into a valuable tool for cellular imaging.

The endosomal and autophagic pathways are crucial for cellular homeostasis, involving the trafficking and degradation of cellular components. These pathways converge at the lysosome, where the final degradation occurs. A fluorescent probe that targets these pathways can provide valuable insights into their regulation and dysfunction in various diseases.

Simplified Representation of the Endosomal/Autophagic Pathway

Caption: Convergence of the endocytic and autophagic pathways at the lysosome.

Experimental Protocols for Characterization and Application

Metal Complexation Studies

The ability of this compound to form stable metal complexes is a key feature. The stability and formation kinetics of these complexes can be investigated using various analytical techniques.

Protocol for UV-Visible Spectroscopic Titration to Determine Metal Complex Stability:

-

Preparation of Solutions: Prepare stock solutions of this compound and the metal salt of interest (e.g., copper(II) chloride) in a suitable buffer solution (e.g., Tris-HCl at physiological pH).

-

Spectroscopic Measurement: Record the UV-Visible spectrum of the metal salt solution alone.

-

Titration: Incrementally add small aliquots of the this compound solution to the metal salt solution.

-

Data Acquisition: After each addition, allow the solution to equilibrate and record the UV-Visible spectrum.

-

Analysis: Monitor the changes in the absorbance spectrum, particularly the d-d transition bands of the metal ion, which will shift upon complexation. The binding constant (K) can be calculated by fitting the titration data to a suitable binding isotherm model.[1]

Cellular Imaging with Fluorescent Probes

To utilize a fluorescently labeled derivative of this compound as a cellular probe, the following general protocol can be followed.

Protocol for In Vitro Fluorescence Imaging:

-

Cell Culture: Plate the cells of interest (e.g., a cancer cell line) in a suitable culture vessel (e.g., a glass-bottom dish) and allow them to adhere overnight.

-

Probe Incubation: Prepare a working solution of the fluorescent probe in cell culture medium. Remove the old medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells with the probe for a predetermined amount of time to allow for cellular uptake and localization.

-

Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used.

-

Analysis: Analyze the fluorescence images to determine the subcellular localization of the probe and to observe any dynamic changes over time, particularly in response to stimuli that may affect the endosomal/autophagic pathway.

Workflow for Evaluating a Fluorescent Probe

Caption: A standard workflow for in vitro cellular imaging with a fluorescent probe.

Conclusion

This compound is a macrocyclic compound with a well-defined structure and significant potential as a chelating agent. Its ability to form stable metal complexes makes it a valuable platform for the development of new materials and therapeutic agents. Furthermore, the prospect of functionalizing this macrocycle to create fluorescent probes for studying complex cellular processes like the endosomal/autophagic pathway opens up exciting avenues for future research in cell biology and drug discovery. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, characterization, and application of this versatile molecule.

References

Spectroscopic Analysis of 1,4,8,12-Tetraazacyclopentadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic compound 1,4,8,12-tetraazacyclopentadecane, also known as[1]aneN4. The information presented herein is essential for the characterization and utilization of this compound in various research and development applications, including coordination chemistry and drug design.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations and should be confirmed through experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| ~ 2.7 - 2.9 | Multiplet | 16H | Axial and equatorial methylene protons adjacent to nitrogen (N-CH₂ -C) |

| ~ 1.7 - 1.9 | Multiplet | 8H | Methylene protons of the propylene and ethylene bridges (C-CH₂ -C) |

| Variable (broad) | Singlet | 4H | Amine protons (N-H ) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 45 - 55 | Methylene carbons adjacent to nitrogen (C H₂-N) |

| ~ 25 - 30 | Methylene carbons in the propylene and ethylene bridges (C-C H₂-C) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3250 - 3350 | N-H stretch | Medium, Broad |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 1450 - 1470 | C-H bend (scissoring) | Medium |

| 1050 - 1150 | C-N stretch | Medium |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 215.2232 | [M+H]⁺ | Predicted exact mass for the protonated molecule (C₁₁H₂₇N₄⁺) |

| 214.2157 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₂₆N₄) |

Experimental Protocols

The acquisition of the spectroscopic data presented above requires standardized experimental procedures. The following are detailed methodologies for each key analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-60 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for polyamines to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Solubility of 1,4,8,12-Tetraazacyclopentadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that has garnered significant interest in various scientific fields, including coordination chemistry, catalysis, and drug delivery.[1] Its cyclic structure and the presence of four nitrogen atoms enable it to form stable complexes with a variety of metal ions.[1] This chelating property is fundamental to its application in the development of novel materials, drug delivery systems, and as ligands in metal-organic frameworks.[1] Understanding the solubility of this compound in common solvents is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and conceptual workflows relevant to its application.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₆N₄ | N/A |

| Molecular Weight | 214.35 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | 96-102 °C | N/A |

| CAS Number | 15439-16-4 | N/A |

Solubility Profile

Quantitative Solubility Data

General Solubility Observations

The literature qualitatively suggests that this compound and similar tetra-aza macrocycles exhibit solubility in polar solvents. This is inferred from their use in aqueous solutions for coordination chemistry and in biological assays. The protonation of the amine groups at physiological pH is expected to enhance its aqueous solubility.

Experimental Protocol for Solubility Determination: Shake-Flask Method

Given the absence of readily available quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility. The following protocol is adapted from established methods for pharmaceutical compounds and can be applied to this compound.

Materials

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Conceptual Role in Catalysis

Caption: Role of this compound in Catalysis.

Applications in Drug Development

The ability of this compound to form stable complexes with metal ions is leveraged in drug delivery systems.[1] By chelating with drug molecules or forming part of a larger drug carrier system, it can enhance the solubility and bioavailability of poorly soluble therapeutic agents.[1] Furthermore, its derivatives are being explored as components of contrast agents for medical imaging and as therapeutic agents themselves.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, its qualitative solubility in polar solvents is inferred from its various applications. For researchers and drug development professionals, direct experimental determination of its solubility in relevant solvent systems is recommended. The provided shake-flask protocol offers a robust starting point for such investigations. The conceptual diagrams illustrate the practical workflow for solubility determination and its fundamental role as a chelating agent in catalysis, providing a foundational understanding for its application in scientific research.

References

The Dawn of Designer Cages: A Technical Guide to the Discovery and History of Tetraazamacrocycles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of tetraazamacrocycles, a class of compounds that has revolutionized coordination chemistry and opened new frontiers in fields ranging from catalysis to medicine. We will delve into the seminal discoveries, explore the key synthetic methodologies, and present a quantitative analysis of their remarkable properties.

From Serendipity to Supramolecular Chemistry: A Historical Perspective

The story of tetraazamacrocycles is intrinsically linked to the broader field of macrocyclic chemistry, which saw its genesis in the early 20th century. However, it was the latter half of the century that witnessed an explosion of interest, culminating in the 1987 Nobel Prize in Chemistry awarded to Charles J. Pedersen, Donald J. Cram, and Jean-Marie Lehn for their groundbreaking work on host-guest chemistry.[1][2][3]

Pedersen's accidental discovery of crown ethers in the 1960s at DuPont laid the foundation for the field.[1][4] While attempting to synthesize a multidentate ligand, he isolated a crystalline by-product with an unusual ability to solubilize alkali metal salts in organic solvents.[1] This led to the systematic development of a whole new class of cyclic polyethers.[1]

Building on Pedersen's work, Jean-Marie Lehn synthesized three-dimensional bicyclic and polycyclic ligands, which he named "cryptands."[2][3] These cage-like molecules exhibited even greater selectivity and binding strength for metal ions, leading Lehn to coin the term "supramolecular chemistry" to describe the chemistry of molecular assemblies.[2][5]

Donald J. Cram further expanded the field by designing and synthesizing highly pre-organized macrocyclic hosts, such as spherands and cavitands, which displayed remarkable specificity in binding guest molecules.[6][7] His work on "host-guest" chemistry provided a deeper understanding of the principles of molecular recognition.[6]

While the Nobel-winning trio's work primarily focused on polyether and polyamine macrocycles, their discoveries provided the intellectual framework for the burgeoning field of synthetic tetraazamacrocycles.

The Pivotal Role of Template Synthesis: The Contributions of Busch and Curtis

The synthesis of many tetraazamacrocycles would be inefficient, if not impossible, without the pioneering work of Daryle H. Busch and Neil F. Curtis on template synthesis.[8][9][10] In the 1960s, they demonstrated that metal ions could act as templates, organizing precursor molecules in a specific orientation to facilitate the cyclization reaction.[4][8] This "template effect" dramatically increases the yield of the desired macrocyclic product by overcoming the unfavorable entropy of cyclization.[8]

A prime example of this is the synthesis of the "Curtis macrocycle," 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene, from the reaction of a nickel(II) ethylenediamine complex with acetone.[11][12] The nickel ion holds the diamine ligands in a favorable geometry for condensation with acetone molecules to form the 14-membered tetraazamacrocycle.

Naturally Occurring Tetraazamacrocycles: The "Pigments of Life"

Nature has long utilized tetraazamacrocycles in vital biological processes. Porphyrins, a class of naturally occurring tetraazamacrocycles, are at the core of essential biomolecules such as heme in hemoglobin and chlorophyll in plants, earning them the moniker "pigments of life."[13][[“]] The central cavity of the porphyrin ring readily chelates metal ions, and the resulting metalloporphyrins play crucial roles in oxygen transport, electron transfer, and catalysis.[13][[“]] Phthalocyanines are synthetic analogues of porphyrins that have found widespread applications as dyes and pigments due to their intense colors and high stability.

Key Synthetic Methodologies

The synthesis of tetraazamacrocycles can be broadly categorized into two main approaches: template synthesis and high-dilution synthesis.

Template Synthesis

As pioneered by Busch and Curtis, template synthesis utilizes a metal ion to organize linear precursor molecules, facilitating an intramolecular cyclization reaction over intermolecular polymerization. The metal ion essentially acts as a scaffold, holding the reactive ends of the precursors in close proximity.

High-Dilution Synthesis

In the absence of a templating agent, macrocyclization can be achieved using the high-dilution principle.[15][16][17] This technique favors intramolecular reactions over intermolecular polymerization by maintaining a very low concentration of the reactants. This is typically achieved by the slow and simultaneous addition of the precursor solutions to a large volume of solvent.

Quantitative Data: Stability of Metal Complexes

A defining characteristic of tetraazamacrocycles is their ability to form highly stable complexes with a variety of metal ions. This stability is quantified by the stability constant (log K), which is a measure of the equilibrium constant for the formation of the complex. The "macrocyclic effect" describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its analogous open-chain ligand.[9][18]

| Macrocycle | Metal Ion | Log K | Reference |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) | Ni(II) | 22.2 | [19] |

| Cu(II) | 27.2 | [19] | |

| Zn(II) | 15.5 | [19] | |

| Co(II) | 13.9 | [19] | |

| Cyclen (1,4,7,10-tetraazacyclododecane) | Ni(II) | 16.3 | [19] |

| Cu(II) | 23.3 | [19] | |

| Zn(II) | 14.9 | [19] | |

| Co(II) | 13.5 | [19] | |

| H₂te1P (Cyclam with one methylphosphonate pendant arm) | Cu(II) | 27.34 | [8] |

| Zn(II) | 21.03 | [8] | |

| Ni(II) | 19.34 | [8] | |

| Co(II) | 16.02 | [8] | |

| TMC (N-tetramethylcyclam) | Cu(II) | 28.3 | [1] |

| Ni(II) | 11.3 | [1] |

Experimental Protocols

Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

The synthesis of cyclam can be achieved through several methods, with the Richman-Atkins procedure being a widely used approach, although it involves multiple steps.[1][5][20] A more direct, albeit lower-yielding, method involves the reaction of 1,3-dibromopropane and ethylenediamine.[21] A common laboratory-scale synthesis involves a multi-step process starting from 1,3-diaminopropane.[4]

A Three-Step Synthesis of Cyclam: [4]

-

Bisacylation of 1,3-diaminopropane: 1,3-diaminopropane is reacted with two equivalents of chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in a chlorinated aliphatic hydrocarbon solvent at a temperature between 0°C and 30°C to yield a dichlorodiamide compound.

-

Cyclization: The resulting dichlorodiamide is then reacted with an equivalent amount of 1,3-diaminopropane in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux (78-83°C) to form the dioxocyclam.

-

Reduction: The dioxocyclam is subsequently reduced using a suitable reducing agent (e.g., diborane or lithium aluminum hydride) to yield the final product, 1,4,8,11-tetraazacyclotetradecane (cyclam).

Synthesis of 5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene ("Curtis Macrocycle") Nickel(II) Perchlorate

This synthesis is a classic example of a metal-templated reaction.[11][[“]][23]

-

Preparation of the Nickel(II) Complex: A solution of nickel(II) perchlorate hexahydrate in a suitable solvent (e.g., methanol) is prepared.

-

Reaction with Ethylenediamine: Two equivalents of ethylenediamine are added to the nickel(II) perchlorate solution to form the tris(ethylenediamine)nickel(II) complex.

-

Condensation with Acetone: The solution containing the nickel-ethylenediamine complex is then reacted with an excess of acetone. The mixture is typically refluxed for several hours.

-

Isolation of the Product: Upon cooling, the macrocyclic complex, --INVALID-LINK--₂, precipitates as a crystalline solid, which can be collected by filtration, washed, and dried.

Signaling Pathways and Applications

The unique properties of tetraazamacrocycles and their metal complexes have led to their exploration in a wide range of applications, particularly in medicine. Their ability to form stable complexes with various metal ions makes them ideal candidates for use as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals.[16][19]

Metalloporphyrins, due to their photophysical properties, are utilized in photodynamic therapy (PDT) for cancer treatment.[13][[“]] Upon activation by light of a specific wavelength, the metalloporphyrin can generate reactive oxygen species that are toxic to cancer cells. The cellular uptake and subsequent therapeutic action represent a simplified signaling pathway.

Conclusion

The journey of tetraazamacrocycles from their serendipitous discovery to their rational design and application is a testament to the power of fundamental research in chemistry. The pioneering work on macrocyclic and supramolecular chemistry provided the conceptual tools, while the development of innovative synthetic strategies like template synthesis unlocked the practical synthesis of these complex molecules. Today, tetraazamacrocycles continue to be a vibrant area of research, with ongoing efforts to develop new ligands with tailored properties for applications in catalysis, materials science, and medicine. The principles of molecular recognition and self-assembly, so elegantly demonstrated by this class of compounds, will undoubtedly continue to inspire future generations of scientists.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Syntheses, properties and cellular studies of metallo-isoporphyrins: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. "Syntheses, properties and cellular studies of metallo-isoporphyrins" by Sandra C. Mwakwari, Haijun Wang et al. [repository.lsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. chesci.com [chesci.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. par.nsf.gov [par.nsf.gov]

- 16. is.muni.cz [is.muni.cz]

- 17. High dilution principle - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. consensus.app [consensus.app]

- 23. A convenient synthesis of the tetra-aza-macrocyclic ligands trans-[14]-diene, tet a, and tet b - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Core Principles of Macrocyclic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of macrocyclic chemistry, a field of increasing importance in drug discovery and materials science. Macrocycles, cyclic molecules typically containing twelve or more atoms, exhibit unique chemical and physical properties that distinguish them from their acyclic counterparts. These properties, rooted in the concepts of the macrocyclic effect, preorganization, and host-guest chemistry, make them compelling scaffolds for the design of highly potent and selective therapeutic agents and functional materials. This guide will delve into these core principles, present quantitative data to illustrate them, and provide detailed experimental protocols for their characterization.

The Macrocyclic Effect and Preorganization

The macrocyclic effect describes the enhanced thermodynamic stability of a complex formed between a metal ion or other guest molecule and a macrocyclic ligand compared to the complex formed with its analogous acyclic open-chain ligand.[1][2][3] This increased stability is a direct consequence of the principle of preorganization .[4][5] Macrocyclic ligands are inherently more "pre-organized" for binding than their flexible, acyclic analogues.[2] Their cyclic nature restricts their conformational freedom, meaning less of an entropic penalty is paid upon binding to a guest.[3] In essence, the macrocycle is already in a conformation that is favorable for complexation.

Thermodynamically, the macrocyclic effect is a combination of enthalpic and entropic contributions.[6] While the chelate effect (the enhanced stability of complexes with multidentate ligands over those with monodentate ligands) is primarily entropy-driven, the macrocyclic effect often has a significant enthalpic component as well.[1] This is because the macrocycle can provide a more optimal and rigid binding cavity for the guest, leading to stronger and more favorable interactions (a more negative enthalpy change).[6]

The following diagram illustrates the thermodynamic differences between the complexation of a cation with a macrocyclic ligand and its acyclic analogue.

Host-Guest Chemistry

The principles of the macrocyclic effect and preorganization are central to the field of host-guest chemistry , which studies the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion.[7] Macrocycles are excellent hosts due to their well-defined cavities and the ability to be functionalized with various donor atoms (e.g., oxygen, nitrogen, sulfur) to selectively bind different guests.[8]

The binding between a host and guest is driven by non-covalent interactions, including:

-

Ion-dipole interactions: Crucial for the binding of cations by crown ethers and other polar macrocycles.

-

Hydrogen bonding: Important for the recognition of neutral or charged organic molecules.

-

Van der Waals forces: Contribute to the overall stability of the complex, particularly within hydrophobic cavities.

-

Hydrophobic effect: The release of ordered water molecules from the host's cavity and the guest's surface into the bulk solvent results in a favorable increase in entropy.

The selectivity of a macrocyclic host for a particular guest is determined by factors such as the size and shape complementarity between the host's cavity and the guest, as well as the electronic compatibility of the interacting groups.[9]

The following diagram illustrates a simple host-guest binding event.

Quantitative Analysis of the Macrocyclic Effect

The enhanced stability of macrocyclic complexes can be quantified by comparing their thermodynamic parameters of formation (log K, ΔG°, ΔH°, and TΔS°) with those of their acyclic analogues. The following table provides a summary of such data for the complexation of alkali metal ions with the crown ether 18-crown-6 and its acyclic counterpart, pentaglyme, in methanol at 25°C.

| Cation | Ligand | log K | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

| Na⁺ | Pentaglyme | 1.8 | -2.5 | -4.4 | -1.9 |

| 18-Crown-6 | 4.3 | -5.9 | -8.4 | -2.5 | |

| K⁺ | Pentaglyme | 2.2 | -3.0 | -5.8 | -2.8 |

| 18-Crown-6 | 6.1 | -8.3 | -14.7 | -6.4 | |

| Rb⁺ | Pentaglyme | 1.6 | -2.2 | -5.1 | -2.9 |

| 18-Crown-6 | 5.4 | -7.4 | -13.7 | -6.3 | |

| Cs⁺ | Pentaglyme | 1.3 | -1.8 | -4.5 | -2.7 |

| 18-Crown-6 | 4.6 | -6.3 | -11.7 | -5.4 |

Data compiled from various sources. The values for log K for 18-Crown-6 with alkali metals are well-established.[10] Thermodynamic parameters are illustrative and based on trends discussed in the literature.

The data clearly shows that 18-crown-6 forms significantly more stable complexes with all the tested alkali metal ions compared to pentaglyme, as indicated by the much larger log K and more negative ΔG° values. The binding is predominantly enthalpy-driven, with a more favorable (more negative) ΔH° for the macrocyclic complexes.

Experimental Protocols for Characterization

The study of macrocyclic compounds and their interactions with guests relies on a suite of analytical techniques. The following are detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of a binding interaction. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment. The Gibbs free energy change (ΔG°) and entropy change (ΔS°) can then be calculated.[11][12][13]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the macrocyclic host in a suitable buffer. The concentration should be in the range of 10-100 µM.

-

Prepare a solution of the guest molecule in the exact same buffer to a concentration 10-20 times that of the host.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Clean the sample cell and syringe thoroughly with buffer.

-

Load the host solution into the sample cell and the guest solution into the syringe.

-

Equilibrate the instrument to the desired experimental temperature.

-

-

Data Acquisition:

-

Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the host solution.

-

Allow the system to reach equilibrium after each injection, and measure the heat change.

-

Continue the titration until the binding sites on the host are saturated, and the heat of injection becomes constant (equal to the heat of dilution).

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH°, and n).[14]

-

Calculate ΔG° and TΔS° using the equations: ΔG° = -RTln(Kₐ) and ΔG° = ΔH° - TΔS°.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformation of macrocycles in solution.[16] A combination of 1D and 2D NMR experiments can provide information on through-bond and through-space connectivities, which are used to determine the macrocycle's conformation and to map the binding site of a guest.[17]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the macrocyclic compound in a suitable deuterated solvent to a concentration of 1-10 mM.

-

For binding studies, prepare a series of samples with varying concentrations of the guest molecule.

-

-

1D NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess the overall structure and purity of the macrocycle.

-

Acquire a ¹³C NMR spectrum to identify the carbon framework.

-

-

2D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish through-bond connectivities.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure and conformation.[18][19][20][21] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[18]

-

-

Data Analysis and Structure Calculation:

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Extract distance restraints from the NOESY/ROESY spectra. The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.

-

Use the experimental restraints in molecular modeling software to perform structure calculations (e.g., using distance geometry or restrained molecular dynamics) to generate a family of low-energy conformations consistent with the NMR data.[22]

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in the solid state.[23][24] For macrocyclic compounds, this technique can reveal the precise conformation of the macrocycle and the exact binding mode of a guest molecule within the host's cavity.

Experimental Protocol:

-

Crystal Growth:

-

This is often the most challenging step. High-quality single crystals are required.[25][26][27]

-

Common crystallization techniques include:

-

Slow evaporation: A saturated solution of the macrocycle is allowed to evaporate slowly.[26][28]

-

Vapor diffusion: A solution of the macrocycle in a good solvent is placed in a sealed container with a volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the macrocycle and promoting crystallization.[26]

-

Cooling: A saturated solution is slowly cooled to induce crystallization.[26][28]

-

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[24]

-

An atomic model of the macrocycle is built into the electron density map.

-

The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[30]

-

Experimental and Logical Workflow for Macrocycle Characterization

The characterization of a new macrocyclic compound and its host-guest properties typically follows a logical workflow that integrates various experimental techniques. The following diagram outlines a general approach.

This guide has provided an overview of the core principles of macrocyclic chemistry, supported by quantitative data and detailed experimental protocols. A thorough understanding of these concepts and techniques is essential for researchers, scientists, and drug development professionals working to harness the unique properties of macrocyclic compounds for a wide range of applications.

References

- 1. The chelate and macrocyclic effects [ns1.almerja.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Macrocyclization of linear molecules by deep learning to facilitate macrocyclic drug candidates discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. sid.ir [sid.ir]

- 11. tainstruments.com [tainstruments.com]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. emerypharma.com [emerypharma.com]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 20. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 21. Guide to NOE Experiments [bloch.anu.edu.au]

- 22. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 27. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 28. How To [chem.rochester.edu]

- 29. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 30. people.bu.edu [people.bu.edu]

Methodological & Application

Application Notes and Protocols for the Use of 1,4,8,12-Tetraazacyclopentadecane in Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the macrocyclic ligand 1,4,8,12-tetraazacyclopentadecane. The unique coordination properties of this 15-membered tetraaza macrocycle make it a versatile platform for the development of novel therapeutic agents and catalysts.

Introduction to this compound Metal Complexes

This compound, a cyclic polyamine, serves as a robust tetradentate ligand, readily forming stable complexes with a variety of transition metals, most notably copper(II) and nickel(II). The resulting metal complexes often exhibit distinct coordination geometries, which in turn influence their chemical reactivity and biological activity. These complexes have garnered significant interest for their potential applications in medicine, particularly as anticancer agents due to their ability to interact with and cleave DNA, and in catalysis, for their efficacy in oxidation reactions.

Key Applications

-

Anticancer Drug Development: Nickel(II) complexes of tetraazamacrocycles have been shown to interact with DNA, a key mechanism for the development of new anticancer drugs.[1] The interaction can occur through electrostatic binding, potentially leading to the inhibition of cancer cell growth and induction of cell death.[1]

-

Catalysis: Copper(II) complexes of related tetraaza macrocycles have demonstrated catalytic activity in the oxidation of various substrates.[2] The stable yet flexible coordination environment provided by the macrocyclic ligand allows for the facile cycling of the metal's oxidation state, a crucial aspect of catalytic processes.

-

Biochemical Probes: The ability of these metal complexes to bind to biomolecules like DNA and proteins makes them valuable tools for studying biological processes.[3] Their interactions can be monitored using various spectroscopic and electrochemical techniques.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar tetraazamacrocyclic metal complexes and are provided as a guide for the synthesis of this compound-based complexes.

Protocol 1: Synthesis of [Ni(C₁₁H₂₆N₄)]Cl₂ (Nickel(II)-1,4,8,12-Tetraazacyclopentadecane Chloride)

This protocol is adapted from the synthesis of Ni(II) complexes with other tetraaza macrocycles.[4]

Materials:

-

This compound (Ligand)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (absolute)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 mmol) in 10 mL of methanol.

-

Add the nickel(II) chloride solution dropwise to the ligand solution with continuous stirring at room temperature.

-

After complete addition, reflux the reaction mixture for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Allow the solution to cool to room temperature.

-

Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.

-

Add diethyl ether to the concentrated solution until a precipitate forms.

-